molecular formula C10H12FNO B13592008 3-(3-Fluorobenzyl)azetidin-3-ol

3-(3-Fluorobenzyl)azetidin-3-ol

Cat. No.: B13592008
M. Wt: 181.21 g/mol
InChI Key: XQLBZBZJWOIVOE-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorobenzyl group attached to the azetidine ring, making it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzyl)azetidin-3-ol typically involves the reaction of 3-fluorobenzyl bromide with azetidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-Fluorobenzyl)azetidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its fluorobenzyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-3-ol: A similar compound without the fluorobenzyl group, used in similar applications but with different properties.

    3-(4-Fluorobenzyl)azetidin-3-ol: A compound with a fluorine atom at a different position on the benzyl group, leading to variations in reactivity and biological activity.

Uniqueness

3-(3-Fluorobenzyl)azetidin-3-ol is unique due to the presence of the fluorobenzyl group at the 3-position of the azetidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-[(3-fluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2

InChI Key

XQLBZBZJWOIVOE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=CC(=CC=C2)F)O

Origin of Product

United States

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